molecular formula C11H10N2 B2993130 2-Phenylpentanedinitrile CAS No. 91137-66-5

2-Phenylpentanedinitrile

Cat. No.: B2993130
CAS No.: 91137-66-5
M. Wt: 170.215
InChI Key: LYTPUNLMBIYGAU-UHFFFAOYSA-N
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Description

2-Phenylpentanedinitrile is an organic compound featuring a pentanedinitrile backbone substituted with a phenyl group. This structure makes it a valuable, multi-functional building block in organic synthesis and medicinal chemistry research. The compound's two nitrile groups (-C≡N) are versatile functional handles that can be transformed into other important groups, such as carboxylic acids, amides, or amines, allowing for the construction of more complex molecules. Its primary research applications include its use as a precursor in the synthesis of various heterocycles and as a key intermediate in the development of potential pharmaceutical compounds. As a dinitrile, it may also serve as a starting material for the preparation of ligands or metal-organic frameworks. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpentanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-8-4-7-11(9-13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTPUNLMBIYGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Modern Organic Synthesis and Dinitrile Chemistry

In the landscape of modern organic synthesis, dinitriles are valuable intermediates. numberanalytics.com They offer versatile pathways for the construction of complex molecular frameworks, including nitrogen-containing heterocycles. numberanalytics.com The presence of two nitrile groups in 2-phenylpentanedinitrile provides multiple reactive sites, allowing for a range of chemical transformations.

The synthesis of this compound itself can be achieved through methods like the alkylation of nitriles. For instance, the anion formed by deprotonating a nitrile can react efficiently with alkyl halides. almerja.com A specific example is the reaction of a nitrile anion with propyl bromide to yield 2-phenylpentanenitrile, a related structure. almerja.com

Significance of Phenolic and Nitrile Moieties in Organic Transformations

The chemical behavior of 2-phenylpentanedinitrile is largely dictated by its constituent phenyl and nitrile groups.

Nitrile Groups: The cyano (-C≡N) group is a cornerstone of organic synthesis due to its reactivity. fiveable.me The carbon-nitrogen triple bond creates a reactive site susceptible to various transformations. ebsco.com Nitriles can be hydrolyzed to form carboxylic acids or reduced to primary amines, significantly expanding synthetic possibilities. pearson.comteachy.app The electronegativity of the nitrogen atom polarizes the C≡N bond, making the carbon atom electrophilic and prone to nucleophilic attack. fiveable.me

Phenyl Group: The phenyl group (C₆H₅) is a cyclic aromatic functional group derived from benzene. wikipedia.orgtestbook.com Its aromatic nature imparts significant stability to the molecule. youtube.comontosight.aivedantu.com While generally resistant to oxidation and reduction, the phenyl ring can undergo electrophilic aromatic substitution reactions. youtube.comvedantu.com Electronically, it acts as an inductively withdrawing group and a resonance donating group, influencing the reactivity of adjacent functional groups. wikipedia.org

Overview of Key Research Domains for 2 Phenylpentanedinitrile

Research involving 2-phenylpentanedinitrile and related structures spans several key areas:

Organic Synthesis: It serves as a building block for more complex molecules. For example, related dinitriles are used in the synthesis of heterocyclic compounds. numberanalytics.com

Medicinal Chemistry: Nitrile-containing compounds are prevalent in pharmaceuticals. numberanalytics.comteachy.app For instance, the synthesis of chiral 2-phenylpentanenitrile derivatives has been explored as bioactive motifs, such as in the case of emopamil, a calcium channel blocker. nih.govresearchgate.net

Materials Science: Phenyl-containing monomers are used to produce polymers like polystyrene. testbook.com The properties of the phenyl group contribute to the rigidity and hydrophobicity of these materials. testbook.com

Interdisciplinary Perspectives in 2 Phenylpentanedinitrile Studies

Strategic C–C Bond Formation Reactions for Dinitrile Construction

The creation of the carbon-carbon backbone of this compound and its analogues relies on several key synthetic strategies. These methods are designed to efficiently construct the dinitrile framework with control over the desired chemical structure.

Nucleophilic Alkylation and Acylation Strategies

Nucleophilic alkylation is a cornerstone for the synthesis of this compound. This approach typically involves the deprotonation of phenylacetonitrile (B145931) at the α-carbon to form a carbanion, which then acts as a nucleophile. This nucleophile subsequently attacks an alkyl halide or a similar electrophilic species to form a new carbon-carbon bond. researchgate.net The choice of base and solvent is critical for the success of these reactions, with common bases including alkali metal alkoxides and hydrides. researchgate.netutsa.edu

A notable advancement in this area is the use of transition metal catalysts, such as iridium and cobalt complexes, which can facilitate the alkylation of arylacetonitriles with alcohols. acs.orgrsc.org This "borrowing hydrogen" methodology involves the in situ oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the nitrile, followed by reduction of the resulting α,β-unsaturated nitrile intermediate. rsc.orgliv.ac.uk This process is highly atom-economical as water is the only byproduct. rsc.org For instance, cobalt nanoparticles supported on N-doped carbon have been shown to be effective catalysts for the α-alkylation of phenylacetonitrile with a variety of alcohols, yielding the desired products in good to excellent yields. rsc.org

Acylation reactions offer another route to functionalized dinitrile precursors. The reaction of esters with nitriles in the presence of a strong base, such as potassium tert-butoxide, can produce β-ketonitriles. utsa.edu These intermediates are valuable for further synthetic transformations.

Table 1: Catalytic Alkylation of Phenylacetonitrile with Alcohols
CatalystAlcoholBaseSolventTemperature (°C)Yield (%)Reference
[IrCp*Cl₂]₂Benzyl alcoholKOH-110 (Microwave)High acs.org
Co@NC-TBenzyl alcoholK₃PO₄Toluene14086 rsc.org
Co@NC-TVarious benzylic and aliphatic alcoholsK₃PO₄ or KOMeToluene140-150up to 88 rsc.org
Binuclear Rhodium Complex4-Methylbenzyl alcoholNaOHToluene11093 liv.ac.uk

Coupling Reactions (e.g., Cross-Coupling, Metathesis)

Cross-coupling reactions, a cornerstone of modern organic synthesis, provide powerful tools for the formation of C-C bonds. wikipedia.orgnih.gov While direct cross-coupling to form the this compound core is less commonly reported, related strategies are highly relevant for synthesizing its precursors and analogues. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are widely used to couple aryl halides with organoboron or organozinc reagents, respectively. nih.govnih.govincatt.nl These methods could be employed to introduce the phenyl group or other aryl substituents to a pre-functionalized pentanedinitrile backbone.

The mechanism of these palladium-catalyzed reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The choice of ligands, bases, and reaction conditions is crucial for achieving high efficiency and selectivity. incatt.nl For example, the use of specific ligands can help to overcome challenges such as β-hydride elimination when working with sp³-hybridized substrates. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comnih.govrsc.org This approach aligns well with the principles of green chemistry by minimizing waste and improving atom economy. rsc.orgsemanticscholar.org

The Strecker reaction, the first documented MCR, involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile. mdpi.com Variations of this reaction could be adapted to synthesize precursors to this compound. Another relevant MCR is the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxyamide. nih.gov While not directly producing dinitriles, these MCRs highlight the potential for developing novel one-pot syntheses for complex nitrile-containing molecules. Recent research has explored nickel-catalyzed multicomponent reactions of dinitriles with boronic acids and hydrazine (B178648) hydrochlorides to access various heterocyclic compounds, demonstrating the versatility of dinitriles in MCRs. rsc.org

Functional Group Interconversions and Modifications of Nitrile Groups

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable synthon in organic synthesis. researchgate.netlibretexts.org This versatility is key in the chemistry of this compound and its analogues.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgimperial.ac.uk A more controlled reduction using diisobutylaluminum hydride (DIBAL-H) can yield an aldehyde. libretexts.orgvanderbilt.edu Furthermore, the reaction of nitriles with Grignard reagents or organolithium reagents leads to the formation of ketones after an aqueous workup. libretexts.org

These transformations are crucial for converting this compound into a range of other valuable compounds. For example, the synthesis of the calcium channel blocker noremopamil (B1679860) has been demonstrated from an enantiomer of 2-(1-methylethyl)-5-oxo-2-phenylpentanenitrile, showcasing the synthetic utility of these dinitrile analogues. rsc.org

Table 2: Key Functional Group Interconversions of the Nitrile Group
Starting Functional GroupReagent(s)Product Functional GroupReference
Nitrile (R-CN)H₃O⁺ or OH⁻, H₂OCarboxylic Acid (R-COOH) libretexts.org
Nitrile (R-CN)LiAlH₄, then H₂OPrimary Amine (R-CH₂NH₂) libretexts.orgimperial.ac.uk
Nitrile (R-CN)1) DIBAL-H, 2) H₂OAldehyde (R-CHO) libretexts.orgvanderbilt.edu
Nitrile (R-CN)1) R'MgBr or R'Li, 2) H₂OKetone (R-CO-R') libretexts.org

Green Chemistry Approaches in this compound Synthesisrsc.orgrsc.orgrsc.orgnih.govacs.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.orgpjoes.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free and Reduced-Solvent Reaction Systemsrsc.orgrsc.org

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. dergipark.org.tr Solvent-free reactions, also known as neat reactions, offer a significant advantage in this regard. dergipark.org.trcem.com These reactions can be facilitated by various techniques, including microwave irradiation and mechanochemistry (ball milling). dergipark.org.trcem.com

Microwave-assisted organic synthesis has been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. cem.com Solvent-free microwave-assisted reactions have been successfully employed for various transformations, including the synthesis of heterocyclic compounds and coupling reactions. cem.comacgpubs.org For example, the efficient synthesis of imidazolines and benzimidazoles has been achieved under solvent-free conditions using a potassium ferrocyanide catalyst. acgpubs.org

The catalytic alkylation of phenylacetonitrile with alcohols, as discussed earlier, can also be performed under solvent-free or reduced-solvent conditions, particularly when using microwave heating. acs.org This not only reduces solvent waste but also often improves the efficiency of the reaction. The use of solid-supported catalysts is another strategy that facilitates solvent-free conditions and allows for easier catalyst recovery and reuse, further enhancing the green credentials of the synthetic process. orgchemres.org

Table 3: Comparison of Conventional vs. Green Synthesis Approaches
FeatureConventional SynthesisGreen Synthesis Approach
Solvent Use Often requires large volumes of volatile organic solvents.Aims for solvent-free or reduced-solvent conditions. dergipark.org.trorgchemres.org
Catalysis May use stoichiometric reagents.Employs catalytic amounts of reagents, often recyclable. acs.org
Energy Input Typically relies on conventional heating for extended periods.Utilizes energy-efficient methods like microwave irradiation. cem.com
Atom Economy Can be low, with significant byproduct formation.Maximizes atom economy through strategies like MCRs. rsc.orgacs.org
Waste Generation Can generate significant amounts of hazardous waste.Designed to prevent waste generation. acs.org

Microwave-Assisted and Sonochemical Synthesis Enhancements

The application of alternative energy sources like microwave irradiation and ultrasound has demonstrated considerable potential in accelerating organic reactions, including the synthesis of nitriles. Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by generating localized high temperatures and pressures through a phenomenon known as acoustic cavitation. sid.irekb.eg This process involves the formation, growth, and implosive collapse of bubbles in the liquid medium. ekb.eg

While specific studies on the microwave-assisted or sonochemical synthesis of this compound are not extensively documented, the principles have been successfully applied to related transformations. For instance, ultrasound has been effectively used to promote the synthesis of amides from nitriles in high yields and significantly shorter reaction times (15-90 minutes) at room temperature, demonstrating the efficiency of this technique. sid.irijariie.com The advantages of sonochemical methods include not only accelerated reaction times and increased yields but also often result in higher product purity and easier separation. beilstein-journals.org For example, the ultrasound-assisted Strecker synthesis of α-(arylamino)acetonitrile derivatives reduced the reaction time from 72 hours to just 30 minutes. beilstein-journals.org These benefits suggest that sonochemical and microwave-assisted approaches could be viable for enhancing the synthesis of this compound, potentially leading to more efficient and environmentally friendly processes.

Reaction TypeConventional Method TimeSonochemical Method TimeYield ImprovementReference
Hydration of Nitriles16 hours60 minutesGood to Excellent sid.ir
Strecker Synthesis72 hours30 minutesHigher Purity beilstein-journals.org

Biocatalytic and Enzymatic Routes to Nitrile Compounds

Biocatalysis has emerged as a powerful, green alternative for the synthesis of nitrile compounds, offering high selectivity and avoiding the use of toxic reagents like cyanide. chemistryviews.org Enzymes such as aldoxime dehydratases (Oxd) have been pivotal in developing cyanide-free synthetic routes. chemistryviews.orgresearchgate.net These enzymes catalyze the dehydration of aldoximes, which can be readily prepared from aldehydes, to form the corresponding nitriles. chemistryviews.orgacs.org This method has been successfully used for the enantioselective synthesis of chiral nitriles, where the E- or Z-isomer of the aldoxime substrate can determine the resulting enantiomer of the nitrile product. chemistryviews.org

A chemoenzymatic cascade has been developed that begins with the reduction of a carboxylic acid to an aldehyde by a carboxylic acid reductase (CAR), followed by a chemical oximation step, and concluding with an enzymatic dehydration by an aldoxime dehydratase to yield the nitrile. researchgate.netrsc.org This approach retains the carbon chain length of the starting material. rsc.org Nitrilase enzymes are another important class, capable of metabolizing nitrile-substituent compounds and are categorized based on their substrate specificity into aliphatic, aromatic/heterocyclic, and arylacetonitrilase types. d-nb.info Although direct enzymatic synthesis of this compound is not yet reported, these established biocatalytic strategies provide a clear framework for its potential green synthesis.

Enzyme ClassReaction CatalyzedKey AdvantageReference
Aldoxime Dehydratase (Oxd)Dehydration of aldoximes to nitrilesCyanide-free, enantioselective chemistryviews.orgresearchgate.net
Carboxylic Acid Reductase (CAR)Reduction of carboxylic acids to aldehydesEnables multi-step chemoenzymatic cascades researchgate.netrsc.org
NitrilaseHydrolysis of nitriles to carboxylic acids and ammoniaBiotransformation of nitrile compounds d-nb.info

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, where reactions are conducted in a continuously flowing stream, offers significant advantages over traditional batch production for the synthesis of nitriles. seqens.comadesisinc.com This technology provides precise control over reaction parameters, leading to enhanced safety, improved reproducibility, and often higher yields. seqens.commdpi.com The superior heat and mass transfer in flow reactors allows for the use of highly exothermic or hazardous reactions under controlled conditions. mdpi.com

Continuous flow processes for nitrile synthesis have been developed from various precursors. A notable example is the direct synthesis of nitriles from carboxylic acids using acetonitrile (B52724) as both a solvent and a reagent under high-temperature and high-pressure conditions, eliminating the need for a catalyst. acs.org Another approach involves the Schmidt reaction of aldehydes in a continuous-flow microreactor, which significantly improves safety by controlling the use of potentially hazardous azide (B81097) compounds. rhhz.net Furthermore, a cyanide-free continuous flow synthesis of aryl nitriles has been reported using p-toluenesulfonylmethyl isocyanide (TosMIC) in the van Leusen reaction, achieving fast reaction times and high throughput. rsc.orgrsc.org These established flow chemistry protocols demonstrate a clear potential for the safe, efficient, and scalable manufacturing of this compound.

Flow Chemistry ApproachPrecursorKey BenefitReference
Acid-Nitrile ExchangeCarboxylic AcidCatalyst-free, high temp/pressure acs.org
Schmidt ReactionAldehydeImproved safety with azides rhhz.net
van Leusen ReactionKetoneCyanide-free, fast, high throughput rsc.orgrsc.org

Catalytic Strategies in this compound Synthesis

Catalysis is fundamental to the modern synthesis of nitriles, offering pathways that are more efficient, selective, and sustainable. Various catalytic strategies, including homogeneous, heterogeneous, organocatalysis, and transition metal-mediated transformations, are applicable to the synthesis of this compound.

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysis play crucial roles in nitrile synthesis. Homogeneous catalysts, which are in the same phase as the reactants, offer high activity and selectivity due to well-defined active sites. lkouniv.ac.inlibretexts.org Organometallic complexes are often employed as homogeneous catalysts for reactions like hydrogenation and isomerization. libretexts.org

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability, making them suitable for industrial processes. rsc.orgbme.hu The ammoxidation of alcohols over heterogeneous catalysts is a sustainable method for nitrile production, valued for its atom economy and the use of recyclable catalysts. rsc.org For instance, manganese carbodiimide (B86325) (MnNCN) has been reported as a robust heterogeneous catalyst for the ammoxidation of alcohols to nitriles, preventing over-oxidation and hydrolysis side reactions. nih.gov Similarly, double metal cyanides have been shown to be highly active and reusable heterogeneous Lewis acid catalysts for nitrile synthesis via acid-nitrile exchange reactions. rsc.org The choice between homogeneous and heterogeneous catalysis for synthesizing this compound would depend on the specific reaction pathway and desired process characteristics, such as selectivity and catalyst reusability.

Catalyst TypePhaseKey AdvantagesExample ApplicationReference
HomogeneousSame as reactantsHigh activity, high selectivity, well-defined active sitesAlkene hydrogenation, isomerization lkouniv.ac.inlibretexts.org
HeterogeneousDifferent from reactantsEasy separation, reusability, industrial applicabilityAmmoxidation of alcohols, acid-nitrile exchange rsc.orgnih.govrsc.org

Organocatalysis in Nitrile Formation

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a sustainable and often less toxic alternative to metal-based catalysts. organic-chemistry.orgbeilstein-journals.org In the context of nitrile synthesis, organocatalysts have been effectively used in various cyanation reactions. N-heterocyclic carbenes (NHCs), for example, have been employed as nucleophilic organocatalysts for the cyanation of less reactive ketones and ketimines using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. organic-chemistry.org

Another strategy involves the combination of organocatalysis with other activation methods, such as photoredox catalysis. This synergistic approach has enabled the asymmetric conjugate cyanation of α,β-unsaturated aldehydes, a previously challenging transformation. recercat.cat Organocatalysts have also been developed for the stereoselective cyanation of gem-difluoroalkenes to produce α-fluoroacrylonitriles with excellent selectivity. rsc.org The development of asymmetric organocatalytic cyanation of N-Boc ketoimines provides a route to highly enantiomerically enriched α-amino nitriles. rsc.org These examples highlight the versatility of organocatalysis and suggest its potential for developing stereoselective synthetic routes to analogues of this compound.

Organocatalyst TypeSubstrateReaction TypeKey FeatureReference
N-Heterocyclic Carbene (NHC)Ketones, KetiminesCyanation with TMSCNCatalyzes reaction of less reactive substrates organic-chemistry.org
Chiral Amine / Photoredox Catalystα,β-Unsaturated AldehydesConjugate CyanationAchieves exclusive 1,4-chemoselectivity recercat.cat
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)gem-DifluoroalkenesCyanation with TMSCNStereoselective synthesis of α-fluoroacrylonitriles rsc.org
Cinchona Alkaloidsβ-Ketoestersα-CyanationAsymmetric synthesis of quaternary stereocenters nih.gov

Transition Metal-Mediated Transformations

Transition metal catalysts are widely used in organic synthesis due to their ability to facilitate a broad range of transformations, including those for nitrile synthesis. nih.gov These metals can act as Lewis acids to accelerate nucleophilic additions to nitriles or participate in insertion and radical addition reactions. thieme-connect.com Late 3d transition metals such as manganese, iron, cobalt, nickel, and copper have shown significant promise in the selective hydrogenation of nitriles to primary amines. nih.gov

Transition metal-catalyzed cascade reactions involving the addition of boronic acids to the nitrile group provide efficient pathways to various functional molecules. nih.gov For the synthesis of this compound itself, palladium-catalyzed cyanation using systems like Pd(CF₃CO₂)₂/2,2'-bipyridine has been noted as a modern catalytic method. Additionally, ruthenium-based catalysts such as RuO₂/Al₂O₃ have been used for the oxidative dehydrogenation of amines to form nitriles in continuous flow systems. dtu.dk The versatility of transition metal catalysis offers a rich toolbox for the synthesis and subsequent functionalization of this compound and its analogues.

Transition MetalReaction TypeSubstrateProductReference
Palladium (Pd)CyanationAryl HalidesAryl Nitriles
Ruthenium (Ru)Oxidative DehydrogenationAminesNitriles dtu.dk
Rhodium (Rh), Iridium (Ir)HydrogenationNitrilesPrimary Amines libretexts.org
Silver (Ag), Bismuth (Bi)NitrogenationTerminal AlkynesNitriles rsc.org
Cobalt (Co), Nickel (Ni)HydrogenationNitrilesPrimary Amines nih.gov

Photocatalytic and Electrocatalytic Synthetic Pathways

The synthesis of this compound and its analogues has been advanced through the development of photocatalytic and electrocatalytic methodologies. These approaches offer milder reaction conditions and unique reactivity compared to traditional synthetic routes. Research in this area has primarily focused on the functionalization of styrenes and conjugated alkenes, which serve as key precursors to the target dinitrile structures.

Photocatalytic Dicyanation of Styrenes

A recently developed synergistic phosphine-photoredox catalytic system enables the direct dicyanation of styrenes to produce 2-arylsuccinonitriles, which are analogues of this compound. nih.gov This method utilizes a phosphorus radical cation to initiate an oxidative radical-polar crossover with alkenes, followed by sequential nucleophilic cyanation using trimethylsilyl cyanide (TMSCN) as the cyanide source. nih.gov The reaction proceeds under mild conditions, employing a photocatalyst to facilitate the transformation in the presence of an oxidant. nih.gov This protocol has demonstrated a broad substrate scope with commendable efficiency. nih.gov

The synthetic utility of this method is highlighted by its applicability to a variety of substituted styrenes, affording the corresponding 1,2-dinitrile products in good yields. The dinitrile products are valuable as they can be further derivatized to construct nitrogen-rich molecular architectures. nih.gov Mechanistic investigations suggest that the reaction pathway involves the potential of phosphorus radical cations in the functionalization of alkenes. nih.gov

Table 1: Photocatalytic Dicyanation of Various Styrenes nih.gov
Substrate (Styrene Derivative)Product (2-Arylsuccinonitrile)Yield (%)
Styrene2-Phenylsuccinonitrile85
4-Methylstyrene2-(p-Tolyl)succinonitrile82
4-Methoxystyrene2-(4-Methoxyphenyl)succinonitrile75
4-Chlorostyrene2-(4-Chlorophenyl)succinonitrile88
4-(Trifluoromethyl)styrene2-(4-(Trifluoromethyl)phenyl)succinonitrile78
3-Methylstyrene2-(m-Tolyl)succinonitrile80

Electrocatalytic Hydrocyanation of Conjugated Alkenes

Electrocatalysis has emerged as a powerful strategy for the enantioselective hydrocyanation of conjugated alkenes, providing access to chiral nitriles. nih.govchemrxiv.orgnih.gov A dual electrocatalytic system, combining cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation, has been successfully employed for the highly enantioselective hydrocyanation of various substrates without the need for stoichiometric oxidants. nih.govchemrxiv.orgnih.gov This method is particularly relevant as it can be applied to substrates like cinnamonitrile, a direct precursor to this compound. nih.gov

The reaction demonstrates a broad substrate scope, accommodating both electron-rich and electron-deficient alkenes. nih.gov For instance, the hydrocyanation of cinnamoyl-type structures, including esters, ketones, and nitriles, has been achieved. nih.gov This highlights the general applicability of the method as an alternative to enantioselective Michael additions for the synthesis of similar products. nih.gov The use of electrochemistry allows for precise control over the reaction potential, which is crucial for optimizing the chemoselectivity for challenging substrates. nih.govnih.gov Computational studies have provided insights into the origin of enantio-induction, suggesting that the chiral catalyst directs the carbon-cyanide bond formation through a combination of attractive and repulsive non-covalent interactions. nih.gov While the synthesis of (R)-2-phenylpentanedinitrile has been noted in supplementary data from electrochemical research, detailed findings of this specific transformation are not broadly published. semanticscholar.org

Table 2: Dual Electrocatalytic Enantioselective Hydrocyanation of Conjugated Alkenes nih.gov
SubstrateProductYield (%)Enantiomeric Excess (ee, %)
(E)-CinnamonitrileThis compound7595
(E)-Methyl cinnamateMethyl 3-cyano-3-phenylpropanoate8596
(E)-Chalcone3-Cyano-1,3-diphenylpropan-1-one8094
(E)-4-Chlorocinnamonitrile2-(4-Chlorophenyl)pentanedinitrile7893
(E)-4-Methoxycinnamonitrile2-(4-Methoxyphenyl)pentanedinitrile7297

Fundamental Reaction Mechanism Pathways

The reactivity of this compound is largely dictated by the presence of two nitrile groups and a phenyl group attached to the same carbon atom. This arrangement gives rise to a variety of potential reaction pathways.

Nucleophilic Addition Mechanisms

The carbon atom of a nitrile group is electrophilic and, therefore, susceptible to attack by nucleophiles. In the case of this compound, a nucleophile can add to either of the two nitrile groups. lscollege.ac.inlibretexts.org This addition reaction typically proceeds through a tetrahedral intermediate. wikipedia.org The presence of the electron-withdrawing phenyl group can influence the electrophilicity of the nitrile carbons.

The general mechanism for the nucleophilic addition to a nitrile involves the attack of the nucleophile on the carbon atom of the C≡N triple bond, leading to the formation of an iminyl anion intermediate. This intermediate is then typically protonated to yield an imine. Subsequent hydrolysis of the imine can lead to the formation of a ketone or an aldehyde. youtube.comyoutube.com

Proton Transfer Dynamics

Proton transfer is a fundamental step in many reactions involving this compound, particularly in processes like hydrolysis. acs.org In the acid-catalyzed hydrolysis of a nitrile, the first step is the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom. youtube.comyoutube.com This is followed by the nucleophilic attack of a water molecule. A series of proton transfers then occurs to form a tautomer of an amide, which is subsequently hydrolyzed to a carboxylic acid. youtube.com

Rearrangement Processes

While specific rearrangement reactions extensively documented for this compound are scarce in the literature, its structure suggests the potential for certain types of rearrangements under specific conditions. One notable reaction involving dinitriles is the Thorpe-Ziegler reaction, which is an intramolecular cyclization to form a cyclic ketone after hydrolysis. lscollege.ac.insynarchive.comwikipedia.org Although this compound is an acyclic dinitrile, understanding the principles of this reaction provides insight into the reactivity of the gem-dinitrile moiety. The reaction is initiated by a base that deprotonates the carbon atom alpha to one of the nitrile groups, which then acts as a nucleophile attacking the other nitrile group. wikipedia.org

Other types of molecular rearrangements, such as those involving the migration of the phenyl group, could be envisaged under specific, likely strenuous, reaction conditions, though these are not commonly reported.

Radical Reaction Pathways

The presence of a benzylic C-H bond in this compound makes it susceptible to radical reactions. The initiation step of a radical reaction would involve the homolytic cleavage of a bond to form a radical. wikipedia.org This radical can then abstract the benzylic hydrogen atom from this compound, forming a resonance-stabilized benzylic radical. The stability of this radical intermediate is a key driving force for this pathway.

The propagation phase would involve this benzylic radical reacting with another molecule, for instance, a halogen, to form a halogenated product and a new radical, continuing the chain reaction. acs.org Termination of the reaction occurs when two radicals combine. youtube.com

Kinetic Studies and Reaction Progress Analysis

The study of reaction kinetics provides valuable information about the rate of a chemical reaction and the factors that influence it. For reactions involving this compound, kinetic studies would focus on determining the rate law and the order of the reaction with respect to the reactants.

Determination of Rate Laws and Order of Reaction

The rate law for a reaction involving this compound, for example, its hydrolysis, would be determined experimentally by measuring the reaction rate at different concentrations of the reactants. The order of the reaction with respect to each reactant is the exponent to which its concentration is raised in the rate law.

For a hypothetical hydrolysis reaction:

This compound + 2H₂O → Products

The rate law would be of the form:

Rate = k[this compound]ˣ[H₂O]ʸ

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders. These orders are determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

To illustrate this, consider the following hypothetical experimental data for the hydrolysis of this compound:

ExperimentInitial [this compound] (mol/L)Initial [H₂O] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.201.5 x 10⁻³

From this hypothetical data, comparing experiments 1 and 2, doubling the concentration of this compound while keeping the water concentration constant doubles the rate. This indicates that the reaction is first order with respect to this compound (x=1). Comparing experiments 1 and 3, doubling the concentration of water while keeping the this compound concentration constant has no effect on the rate, indicating the reaction is zero order with respect to water (y=0). Therefore, the hypothetical rate law would be:

Rate = k[this compound]¹[H₂O]⁰ = k[this compound]

This type of analysis allows for a quantitative understanding of the reaction mechanism.

Activation Parameters (Eyring Analysis)

The Eyring equation is a fundamental tool in chemical kinetics used to relate the rate constant of a reaction to temperature. youtube.comnih.gov It is derived from transition state theory and provides a way to determine the activation parameters of a reaction, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). youtube.comyoutube.com These parameters offer insights into the molecular events that occur as reactants transform into the transition state.

The Eyring equation is given by:

k = (κkBT/h) e(-ΔG‡/RT)

Where:

k is the rate constant

κ is the transmission coefficient (often assumed to be 1)

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

ΔG‡ is the Gibbs free energy of activation

R is the ideal gas constant

The Gibbs free energy of activation can be further expressed as ΔG‡ = ΔH‡ - TΔS‡, leading to a linear form of the Eyring equation:

ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

A plot of ln(k/T) versus 1/T, known as an Eyring plot, yields a straight line from which ΔH‡ and ΔS‡ can be determined. youtube.com

The enthalpy of activation (ΔH‡) represents the difference in enthalpy between the transition state and the reactants. youtube.com A lower ΔH‡ indicates a smaller energy barrier for the reaction. For instance, in ligand substitution reactions, an associative pathway where bond-making is more significant than bond-breaking in the transition state is characterized by a lower enthalpy of activation. youtube.comyoutube.com

The entropy of activation (ΔS‡) reflects the change in disorder when moving from the reactants to the transition state. youtube.com A negative ΔS‡ suggests a more ordered transition state, which is typical for associative mechanisms where two molecules combine. youtube.com Conversely, a positive ΔS‡ indicates a more disordered transition state, often seen in dissociative pathways where a molecule breaks apart. youtube.com

Hypothetical Activation Parameters for a Reaction of this compound

Without experimental data, we can only hypothesize the kind of activation parameters that might be observed for a reaction involving this compound. For example, in a hypothetical nucleophilic substitution reaction, the values of ΔH‡ and ΔS‡ would provide clues about the mechanism (e.g., SN1 vs. SN2).

Hypothetical Reaction PathwayExpected ΔH‡Expected ΔS‡Mechanistic Implication
Associative (e.g., SN2)LowerNegativeTwo molecules coming together in an ordered transition state.
Dissociative (e.g., SN1)HigherPositive or near zeroOne molecule breaking apart, leading to increased disorder.

This table is for illustrative purposes only, as no experimental data for this compound is available.

Isotopic Kinetic Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. researchgate.net The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). researchgate.net

Primary Kinetic Isotope Effects (PKIEs) are observed when the isotopically substituted atom is directly involved in bond breaking or bond formation in the rate-determining step of the reaction. For example, substituting a hydrogen atom with deuterium (B1214612) (a C-H vs. C-D bond) can lead to a significant PKIE because the greater mass of deuterium results in a lower vibrational frequency and a stronger bond, thus requiring more energy to break.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. researchgate.net These effects are generally smaller than PKIEs but can still provide valuable mechanistic information, such as changes in hybridization at a reaction center. researchgate.netnih.gov

Hypothetical Kinetic Isotope Effects for a Reaction of this compound

In the absence of specific studies on this compound, we can consider hypothetical scenarios. For instance, in a reaction involving the abstraction of a proton from the carbon atom adjacent to the phenyl and cyano groups, a significant primary KIE would be expected if this proton transfer is the rate-determining step.

Type of KIEIsotopic SubstitutionExpected kH/kDMechanistic Insight
PrimaryH at C2 replaced by D> 2C-H bond is broken in the rate-determining step.
Secondary (α)H at C2 replaced by D~1.1-1.2Change in hybridization from sp3 to sp2 at C2 in the transition state.
Secondary (β)H at C3 replaced by D~1.0-1.1Indicates hyperconjugation effects stabilizing a developing charge or radical at C2.

This table presents hypothetical values to illustrate the concept, as no experimental KIE data for this compound has been reported.

Characterization and Detection of Reaction Intermediates

The direct observation and characterization of transient species like reaction intermediates are crucial for confirming a proposed reaction mechanism. Various spectroscopic and spectrometric techniques are employed for this purpose. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a highly sensitive method for detecting charged intermediates in solution. Current time information in Bangalore, IN. Other techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, which can sometimes be used to detect and characterize less reactive or more stable intermediates.

For reactions involving this compound, potential intermediates could include carbanions, carbocations, or radical species, depending on the reaction conditions. For example, in a base-catalyzed reaction, a carbanion could be formed by the deprotonation of the C2 position, stabilized by the adjacent phenyl and cyano groups. Detecting such an intermediate would provide strong evidence for a specific mechanistic pathway.

Solvent Effects and Medium Influence on Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. cantera.org Solvents can affect reactivity by:

Stabilizing or destabilizing reactants, transition states, and products: Polar solvents, for instance, are effective at stabilizing charged species. If a reaction proceeds through a charged transition state, a polar solvent will stabilize it more than the neutral reactants, thus accelerating the reaction. cantera.org

Participating directly in the reaction: Solvents can act as nucleophiles or electrophiles, leading to different reaction pathways.

Influencing the solubility of reactants and catalysts.

The effect of the solvent on the reaction rate can provide insights into the nature of the transition state. For example, an increase in solvent polarity generally accelerates reactions where there is a development of charge in the transition state and decreases the rate of reactions where charge is dispersed or destroyed. cantera.org

For a hypothetical reaction of this compound, changing the solvent from a non-polar solvent like hexane (B92381) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) could dramatically alter the reaction rate, suggesting the involvement of polar or ionic intermediates.

Stereoelectronic Considerations in Reaction Mechanisms

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the reactivity and stability of a molecule. These effects arise from the interaction between filled and empty orbitals, which can dictate the preferred geometry of reactants and transition states.

A key principle is the requirement for proper orbital alignment for effective interaction. For instance, in many reactions, a periplanar arrangement of interacting orbitals is necessary for the reaction to proceed efficiently. Hyperconjugation, the anomeric effect, and the stereochemical outcome of many reactions are governed by stereoelectronic principles.

In the context of this compound, stereoelectronic effects could play a role in reactions that establish new stereocenters. For example, in a nucleophilic addition to one of the nitrile groups, the approach of the nucleophile could be directed by the stereoelectronic environment created by the phenyl group and the other nitrile group, leading to a specific stereochemical outcome. The conformation of the molecule, which positions specific orbitals for optimal overlap, would be a critical factor.

Chiral Recognition and Resolution of this compound Stereoisomers

Chiral recognition is the process by which a chiral environment interacts differently with the enantiomers of a chiral compound. This principle is the foundation for the resolution of racemates, which is the separation of a mixture of equal parts of enantiomers into the individual, pure enantiomers. nih.govyork.ac.uk For compounds like this compound, chromatographic methods are particularly powerful for analytical and preparative-scale separations. mdpi.com

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for resolving enantiomers. lcms.czjapsonline.com CSPs create a chiral environment that leads to the formation of transient, diastereomeric complexes with the individual enantiomers of the analyte. mdpi.com The differing stability of these complexes results in different retention times on the chromatographic column, enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have demonstrated excellent chiral recognition capabilities for a broad range of compounds, including those with nitrile functionalities. japsonline.com The separation efficiency can be fine-tuned by altering the mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and polar additives (e.g., trifluoroacetic acid), as well as the column temperature. japsonline.com

While direct resolution data for this compound is not extensively detailed, the principles applied to structurally similar chiral pesticides and pharmaceutical intermediates are highly relevant. lcms.czjapsonline.com Supercritical Fluid Chromatography (SFC) has also emerged as an effective technique, offering advantages of high efficiency and shorter analysis times. lcms.cz

Table 1: Common Chiral Stationary Phases (CSPs) and Their Principles

CSP Type Principle of Separation Typical Applications
Polysaccharide-based (e.g., Amylose, Cellulose derivatives) Forms transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. japsonline.com Broad applicability for many classes of chiral compounds, including those with aromatic rings and polar functional groups. mdpi.com
Pirkle-type (Brush-type) Based on π-π interactions, hydrogen bonding, and dipole stacking between the CSP and the analyte. Effective for compounds with π-acidic or π-basic aromatic rings.
Protein-based (e.g., Cellulase, Albumin) Mimics biological receptor-ligand interactions, involving complex hydrophobic and polar interactions. Separation of a wide variety of chiral drugs.

Asymmetric Synthesis of Chiral this compound Derivatives

Asymmetric synthesis, or enantioselective synthesis, involves chemical reactions that preferentially produce one stereoisomer of a chiral product. slideshare.net This approach is often more efficient than resolving a racemic mixture, as it avoids the 50% theoretical yield limit of classical resolution. york.ac.uk For this compound and its derivatives, several asymmetric strategies can be employed.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnumberanalytics.com This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

In the context of synthesizing chiral this compound derivatives, a prochiral precursor, such as phenylacetonitrile, could be derivatized with a chiral auxiliary. Subsequent alkylation at the α-carbon would proceed with high diastereoselectivity due to the steric and electronic influence of the auxiliary. The auxiliary forces the incoming electrophile to approach from the less hindered face. youtube.com Commonly used auxiliaries include Evans oxazolidinones and those derived from the chiral pool, such as (-)-8-phenylmenthol (B56881) or derivatives of levoglucosenone. wikipedia.orgconicet.gov.ar The final step involves the cleavage of the auxiliary to release the chiral nitrile product.

Chiral catalysis provides a powerful and atom-economical method for asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. diva-portal.org These catalysts create a chiral environment for the reaction, lowering the activation energy for the pathway leading to one enantiomer over the other.

For transformations relevant to this compound derivatives, various catalytic systems can be envisioned:

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to a functional group in the substrate, rendering one face of the molecule more susceptible to nucleophilic attack. rsc.org For example, a rhodium-based Lewis acid has been used to catalyze enantioselective crossed intramolecular [2+2] photocycloaddition reactions with high enantioselectivity. rsc.org

Transition-Metal Catalysis: Chiral ligands coordinated to transition metals like rhodium, iridium, copper, or palladium are widely used. diva-portal.orgresearchgate.netnih.gov For instance, copper complexes with chiral P,N-ligands have been shown to catalyze the enantioselective addition of alkynes to nitrones, a C-C bond-forming reaction that generates a chiral center. nih.gov Similarly, rhodium-catalyzed asymmetric isomerization of racemic alcohols has been developed using axially chiral bisphosphine ligands. researchgate.net

Organocatalysis: Small organic molecules can act as chiral catalysts. This approach has been used to achieve the asymmetric α-alkylation of aldehydes, demonstrating that chiral organic catalysts can confer a high level of stereocontrol in C-C bond-forming reactions. nih.gov

An asymmetric synthesis of (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile, a structural analog, was achieved using a rearrangement induced by methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD), which acts as a Lewis acid to facilitate a stereospecific rearrangement of a chiral epoxyalcohol, demonstrating a practical application of stereocontrol. researchgate.netresearchgate.net

The goal of asymmetric synthesis is to achieve high levels of enantioselectivity or diastereoselectivity. inflibnet.ac.in

Enantioselective reactions produce an excess of one enantiomer from a prochiral substrate. The efficiency is measured by the enantiomeric excess (e.e.). york.ac.uk

Diastereoselective reactions produce an excess of one diastereomer over all other possible diastereomers. This is relevant when a new stereocenter is formed in a molecule that already contains one or more stereocenters. The efficiency is measured by the diastereomeric excess (d.e.). york.ac.uk

The addition of a nucleophile to the carbonyl group of 2-methylcyclopentanone (B130040) is a classic example of diastereoselectivity, where the existing stereocenter directs the incoming hydride to one of the two diastereotopic faces of the carbonyl group, resulting in an unequal mixture of diastereomeric alcohol products. youtube.com In the synthesis of chiral this compound derivatives, reactions must be designed to be highly selective. For example, the catalytic reduction of a ketone precursor using a chiral catalyst like an alpine borane (B79455) can be highly enantioselective, producing one alcohol enantiomer almost exclusively. youtube.com

Stereochemical Control Strategies in Multi-Step Synthesis

Key strategies include:

Early-Stage Introduction of Chirality: A chiral building block from the "chiral pool" (naturally occurring chiral compounds) is used as the starting material, or a resolution or asymmetric reaction is performed near the beginning of the synthesis. This can be efficient but requires that the initial chirality is preserved throughout the subsequent reaction sequence.

Late-Stage Introduction of Chirality: An asymmetric reaction is used to set a key stereocenter towards the end of the synthesis. This approach can be more flexible but may be riskier if the late-stage reaction has a low yield or selectivity.

Substrate Control: An existing stereocenter in the molecule is used to direct the formation of a new stereocenter, a process known as diastereoselection. inflibnet.ac.in

Reagent or Catalyst Control: An external chiral reagent or catalyst is used to control the stereochemical outcome, irrespective of existing stereocenters in the substrate. york.ac.uk

Retrosynthetic analysis is a critical tool for planning these complex syntheses. youtube.com By working backward from the target molecule, chemists can identify key bond disconnections and strategic intermediates, allowing for the logical placement of stereochemistry-defining steps. youtube.comlibretexts.org

Conformational Analysis and its Impact on Stereoselectivity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. windows.netwiley.com These different arrangements, or conformations, often have different energies, and the molecule will spend most of its time in the more stable, lower-energy conformations.

For a molecule like this compound, rotation around the C-C single bonds allows the phenyl, nitrile, and alkyl groups to adopt various spatial positions relative to one another. The steric and electronic interactions between these groups determine the conformational preferences. The stereochemical outcome of a reaction is often dictated by the conformation of the substrate in the transition state. inflibnet.ac.in According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the transition states leading to the different products, not by the populations of the ground-state conformers.

However, the ground-state conformational preferences often provide a good model for predicting the transition state. For example, in a reaction involving a nucleophilic attack on a prochiral center, the nucleophile will preferentially approach from the less sterically hindered face of the most stable ground-state conformer. youtube.com This principle, known as steric approach control, is a fundamental concept in explaining stereoselectivity in acyclic systems. youtube.com The interplay between the molecule's preferred conformation and the steric demands of the incoming reagent is therefore crucial for predicting and controlling the stereoselectivity of a reaction. youtube.comwindows.net

Table 2: Compound Names Mentioned

Compound Name
This compound
(R)-2-phenylpentanedinitrile
(2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile
Phenylacetonitrile
2-methylcyclopentanone
(-)-8-phenylmenthol
Levoglucosenone
Isopropanol
Ethanol
Trifluoroacetic acid

Advanced Analytical Methodologies for 2 Phenylpentanedinitrile Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of 2-Phenylpentanedinitrile, providing detailed information about its atomic and molecular framework through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pentanedinitrile backbone. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), while the aliphatic protons resonate in the upfield region (δ 1.5-4.0 ppm). Spin-spin splitting patterns, governed by the n+1 rule, help to establish the connectivity of protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. masterorganicchemistry.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. weebly.com The nitrile carbons are expected to appear in a characteristic downfield region (δ 115-125 ppm), while the aromatic carbons will resonate between δ 125-150 ppm. libretexts.orgyoutube.com The aliphatic carbons will be found in the more upfield region of the spectrum. The quaternary carbon attached to the phenyl group and a nitrile group would likely produce a weaker signal. youtube.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the structural assignments made from 1D spectra. A COSY spectrum would show correlations between protons that are coupled to each other, confirming the sequence of protons in the pentane (B18724) chain. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H connections.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary depending on the solvent and other conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Splitting Pattern (¹H)
Phenyl C-H (ortho, meta, para)7.3 - 7.5125 - 130Multiplet
Phenyl C (quaternary)-135 - 145-
Methine C-H (C2)3.8 - 4.235 - 45Triplet
Methylene C-H (C3)1.9 - 2.325 - 35Multiplet
Methylene C-H (C4)2.4 - 2.815 - 25Triplet
Nitrile C (C1 and C5)-118 - 122-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of this compound. thermofisher.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the compound from other molecules with the same nominal mass. thermofisher.com

For this compound (C₁₁H₁₀N₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the compound's elemental formula. HRMS can also be used to analyze fragment ions, helping to piece together the molecular structure.

Table 2: Theoretical Exact Mass for this compound

Molecular Formula Ion Theoretical Monoisotopic Mass (Da)
C₁₁H₁₀N₂[M+H]⁺171.0917
C₁₁H₁₀N₂[M+Na]⁺193.0736
C₁₁H₁₀N₂[M]⁺˙170.0844

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing the molecule's vibrational modes. masterorganicchemistry.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The IR spectrum of this compound is expected to show several characteristic peaks. The most prominent feature would be the strong, sharp absorption band for the nitrile (C≡N) stretching vibration, which typically appears in the 2220-2260 cm⁻¹ region. spectroscopyonline.comucalgary.ca Other key absorptions include those for the aromatic C-H stretch (above 3000 cm⁻¹), aliphatic C-H stretch (below 3000 cm⁻¹), and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. libretexts.org For this compound, the symmetric vibrations of the phenyl ring and the C≡N triple bond are expected to produce strong signals in the Raman spectrum. The C≡N stretch is a particularly good example of a vibration that is typically strong in both IR and Raman spectra. morressier.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 3000Medium-StrongMedium
Nitrile C≡N Stretch2220 - 2260Strong, SharpStrong
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
C-H Bending1350 - 1450 (aliphatic) 690-900 (aromatic)MediumWeak

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is an ideal method for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography (GC): In the GC system, the sample is vaporized and injected onto a capillary column. An inert carrier gas (like helium or nitrogen) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the compound's boiling point and its affinity for the stationary phase. This compound would elute from the column at a specific retention time, which can be used for its identification under defined chromatographic conditions.

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The mass spectrum serves as a molecular fingerprint. For this compound, expected fragmentation pathways would include the loss of cyanide radicals (•CN), cleavage of the alkyl chain, and the formation of a stable tropylium (B1234903) ion (m/z 91) or a phenyl cation (m/z 77). The combination of retention time and mass spectrum allows for highly confident identification and quantification of the compound. nih.gov

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z Value Possible Fragment Identity Notes
170[C₁₁H₁₀N₂]⁺˙Molecular Ion (M⁺˙)
144[M - CN]⁺Loss of a nitrile group
116[M - 2CN + H]⁺Loss of both nitrile groups
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly selective analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. The method combines the separation capabilities of HPLC with the sensitive and specific detection of tandem mass spectrometry.

In the context of this compound analysis, an HPLC system would first separate the compound from other components in a sample matrix. This is typically achieved using a reversed-phase column (e.g., a C18 column) where this compound would be retained based on its hydrophobicity. A mobile phase, often a mixture of an aqueous solvent (like water with a formic acid additive to aid ionization) and an organic solvent (such as acetonitrile (B52724) or methanol), is passed through the column. By gradually increasing the concentration of the organic solvent (a gradient elution), compounds are eluted from the column at different times, allowing for their separation.

Following separation, the eluent from the HPLC is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules (ions) of the analyte. The ions are then guided into the first mass analyzer (MS1), which selects the specific precursor ion corresponding to this compound based on its mass-to-charge ratio (m/z). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity, making the technique suitable for trace-level quantification. nih.govnih.govnih.gov The selection of specific precursor-to-product ion transitions for this compound ensures that the signal is unique to the target compound, minimizing interference from the sample matrix.

Below is a table detailing typical parameters for an HPLC-MS/MS method for the analysis of a small organic molecule like this compound.

ParameterTypical SettingPurpose
HPLC System Standard HPLC or UHPLC systemSeparates the target analyte from the sample matrix.
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)Stationary phase for chromatographic separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase; acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic component of the mobile phase for eluting the analyte.
Flow Rate 0.2 - 0.5 mL/minControls the speed of the mobile phase through the column.
Column Temperature 30 - 40 °CEnsures reproducible retention times by maintaining a constant temperature.
Injection Volume 1 - 10 µLThe amount of sample introduced into the system.
MS Detector Triple Quadrupole Mass SpectrometerDetects and quantifies the analyte with high specificity.
Ionization Mode Electrospray Ionization (ESI), Positive ModeGenerates charged ions from the analyte molecules for mass analysis.
Monitored Transitions Specific m/z of Precursor Ion → Specific m/z values of Product IonsEnsures highly selective detection of this compound (e.g., [M+H]⁺ → fragment ions).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC-MS/MS) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates operation at higher pressures. The fundamental principles of separation and detection are analogous to HPLC-MS/MS, but the enhanced efficiency of UPLC provides distinct advantages for the analysis of this compound.

The primary benefit of UPLC is the significant reduction in analysis time, with run times often being several times shorter than those of traditional HPLC methods. researchgate.net This leads to higher sample throughput, which is critical in research environments where many samples must be analyzed. The smaller particle size also results in narrower and sharper chromatographic peaks, leading to improved resolution between this compound and other closely eluting compounds, as well as increased sensitivity due to the taller peak heights.

For the analysis of this compound, a UPLC-MS/MS method would follow the same principles as HPLC-MS/MS—separation on a reversed-phase column followed by ESI and tandem mass spectrometry detection. However, the operational parameters would be adapted to the UPLC system's capabilities. The shorter analysis times and reduced solvent consumption make UPLC-MS/MS a more efficient and environmentally friendly option for quantitative and qualitative studies of this compound.

The table below outlines typical parameters for a UPLC-MS/MS method.

ParameterTypical SettingPurpose
UPLC System Ultra-Performance Liquid Chromatography SystemProvides high-resolution separation with shorter run times compared to HPLC.
Column UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)Column with sub-2 µm particles for high-efficiency separations.
Mobile Phase A Water + 0.1% Formic AcidAqueous mobile phase component.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic mobile phase component.
Flow Rate 0.4 - 0.8 mL/minHigher flow rate compatible with UPLC columns and systems.
Column Temperature 40 - 50 °CHigher temperatures are often used to reduce viscosity at high pressures.
Injection Volume 0.5 - 5 µLSmaller injection volumes are typical due to the smaller column dimensions and higher sensitivity.
MS Detector Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)Provides sensitive and specific detection.
Ionization Mode Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the analyte for MS detection.
Data Acquisition Multiple Reaction Monitoring (MRM)Used for quantitative analysis with high specificity.

Capillary Electrophoresis (CE) and Related Techniques

Capillary Electrophoresis (CE) is a family of analytical techniques that utilize an electric field to separate components of a mixture within a narrow fused-silica capillary. missouri.edu Separation is based on differences in the charge-to-size ratio of the analytes, which causes them to migrate at different velocities through an electrolyte-filled capillary. CE offers very high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.

For the analysis of this compound, a technique such as Capillary Zone Electrophoresis (CZE) could be employed. In CZE, the capillary is filled with a background electrolyte (BGE) buffer, and a high voltage is applied across the capillary. mdpi.com Although this compound is a neutral molecule, its analysis by CE can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the BGE at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase. Neutral analytes like this compound can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation based on their partitioning coefficient.

Detection in CE is commonly performed using UV-Vis absorbance. Alternatively, CE can be coupled to a mass spectrometer (CE-MS), which provides greater selectivity and structural information, making it a powerful tool for identification. nih.govnih.gov

The table below summarizes key parameters for a potential CE method.

ParameterTypical SettingPurpose
CE System Commercial Capillary Electrophoresis InstrumentApplies high voltage and controls temperature and injection.
Capillary Fused-Silica Capillary (e.g., 50 µm I.D., 40-60 cm total length)The separation channel.
Background Electrolyte Phosphate or Borate buffer containing a surfactant (e.g., SDS) for MEKCCarries the current and provides the medium for separation.
Applied Voltage 15 - 30 kVThe driving force for the separation.
Temperature 20 - 25 °CMaintained to ensure migration time reproducibility. mdpi.com
Injection Mode Hydrodynamic (pressure) or Electrokinetic (voltage)Introduces a small plug of the sample into the capillary. mdpi.com
Detection UV Absorbance (e.g., at 210 nm) or Mass Spectrometry (CE-MS)Monitors the separated analytes as they pass the detection window.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov This technique is invaluable for the unambiguous structural elucidation of this compound, providing detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals how the molecules pack together in the crystal lattice through intermolecular interactions. nih.gov

The process begins with the growth of a high-quality single crystal of this compound, which is often the most challenging step. nih.gov This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are recorded by a detector.

By rotating the crystal and collecting diffraction patterns from multiple orientations, a complete dataset is obtained. nih.gov This data is then processed using complex mathematical (Fourier transform) methods to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the this compound molecule is built and refined. The final structure provides unequivocal proof of its chemical identity and stereochemistry. nih.gov

The data obtained from an X-ray crystallography experiment is summarized in the table below.

ParameterExample Data/Information ObtainedSignificance
Crystal System Monoclinic, Orthorhombic, etc.Describes the basic geometry of the unit cell. benthamopen.com
Space Group e.g., P2₁/n, CcDefines the symmetry elements within the unit cell. benthamopen.com
Unit Cell Dimensions a, b, c (lengths in Å) and α, β, γ (angles in °)Defines the size and shape of the repeating unit that forms the crystal. nih.govbenthamopen.com
Atomic Coordinates x, y, z for each atomProvides the precise position of every atom in the unit cell, defining the molecular structure.
Bond Lengths e.g., C-C, C-N distances in ÅGives the exact distances between bonded atoms.
Bond Angles e.g., C-C-C angles in °Gives the precise angles between adjacent bonds.
Torsion Angles Defines the conformation of the moleculeDescribes the rotation around chemical bonds, revealing the molecule's 3D shape.
Intermolecular Forces Hydrogen bonds, van der Waals contactsReveals how molecules are arranged and interact with each other in the solid state. benthamopen.com

Hyphenated and Miniaturized Analytical Systems

The field of analytical chemistry is continually driven by the need for faster, more sensitive, and more efficient analysis, particularly when dealing with small sample volumes or complex matrices. researchgate.net This has led to the development of hyphenated and miniaturized analytical systems.

Hyphenated techniques involve the coupling of two or more analytical instruments to gain capabilities that are not possible with a single instrument. peerj.com HPLC-MS/MS and UPLC-MS/MS, discussed previously, are prime examples of hyphenation, where a separation technique is directly coupled to a detection technique. This combination provides both separation of complex mixtures and highly specific identification and quantification of the components, making it ideal for the analysis of this compound in various samples. Other hyphenated systems relevant to its analysis could include Gas Chromatography-Mass Spectrometry (GC-MS), especially for volatile derivatives or related impurities.

Miniaturized analytical systems , often referred to as "lab-on-a-chip" or micro-total analysis systems (µTAS), integrate multiple laboratory processes onto a single microfluidic chip. nih.govreliableplant.com These systems offer several key advantages:

Reduced Consumption : They require significantly smaller volumes of samples, reagents, and solvents, making them cost-effective and environmentally friendly. researchgate.net

Faster Analysis : The small dimensions of the channels lead to very rapid diffusion and heat transfer, resulting in much faster separations and reactions. nih.gov

High Throughput : The potential for massive parallelization allows for the simultaneous analysis of many samples. nih.gov

Portability : The small size of these devices opens the possibility for on-site and field analysis.

For this compound research, a microfluidic chip could be designed to perform sample preparation (e.g., extraction, cleanup), followed by separation using an integrated capillary electrophoresis or liquid chromatography channel, and finally detection. researchgate.netreliableplant.com Coupling these miniaturized systems with sensitive detectors like mass spectrometers represents a frontier in analytical research, promising to deliver powerful analytical capabilities in a compact and efficient format. peerj.com

Computational and Theoretical Chemistry Studies of 2 Phenylpentanedinitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for computing the electronic structure and energy of molecules. These calculations solve, approximately, the Schrödinger equation for a given molecular system, yielding a wealth of information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. This approach is widely used to explore the electronic structure and reactivity of organic molecules, including those containing nitrile functional groups. nih.govkyoto-u.ac.jp

The reactivity of nitrile-containing compounds can be effectively predicted using DFT. nih.gov Studies on various nitriles have used DFT calculations (at levels such as B3LYP/6-311++G(d,p)) to determine the activation energies for nucleophilic attack, such as by a cysteine residue. nih.govacs.org These calculated energies often correlate well with experimental kinetic data, providing a predictive tool for assessing the electrophilicity of the nitrile carbon. nih.govresearchgate.net Conceptual DFT also provides reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), which help in understanding and predicting chemical behavior.

For a molecule like 2-phenylpentanedinitrile, DFT could be used to:

Map the Electrostatic Potential (ESP): To identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms of the nitrile groups would be expected to be nucleophilic sites, while the nitrile carbons would be electrophilic.

Calculate Reactivity Descriptors: Parameters like chemical hardness, softness, and the Fukui function can be computed to provide quantitative measures of reactivity at different atomic sites.

A combined computational and experimental study on a range of nitrile compounds demonstrated a strong correlation between DFT-calculated activation energies for cysteine attack and experimentally measured reaction rates, validating DFT's predictive power for nitrile reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Reactivity Data for Various Nitriles This table presents data from a study on related nitrile compounds to illustrate the typical output of DFT calculations for reactivity analysis. The values are not for this compound.

CompoundExperimental Rate Constant (log k)DFT Calculated Activation Energy (kcal/mol)
Pyrimidine-carbonitrile-2.522.0
Pyrazine-carbonitrile-2.822.5
Pyridine-carbonitrile-3.123.0
Benzonitrile-4.525.0
Acetonitrile (B52724)-4.224.5

Source: Adapted from findings in studies on nitrile reactivity. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "gold standard" results.

These high-accuracy methods are particularly valuable for:

Benchmarking: The results from ab initio calculations are often used to validate the accuracy of more computationally efficient methods like DFT for a specific class of molecules.

Weak Interactions: They are adept at accurately describing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding conformational preferences and intermolecular interactions. A study on the interaction between isobutyronitrile and various hydrocarbons used local Møller-Plesset theory to accurately characterize the weak C-H···N interactions. researchgate.net

Excited States: Calculating the energies and properties of electronic excited states, which is important for predicting UV-Vis spectra and understanding photochemical reactions.

For this compound, high-accuracy ab initio calculations could provide precise values for its geometry, rotational barriers, and interaction energies, serving as a benchmark for understanding its fundamental chemical physics.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time. nih.gov This allows for the exploration of the conformational landscape—the full range of shapes and structures a molecule can adopt due to the rotation around its single bonds.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can:

Identify Stable Conformers: By simulating the molecule's motion, it is possible to identify the low-energy, stable conformations that are most likely to be populated at a given temperature.

Determine Conformational Free Energies: MD simulations can calculate the relative free energies between different conformers, providing insight into their equilibrium populations.

Analyze Dynamic Processes: The simulations can reveal the pathways and timescales for transitions between different conformations.

MD simulations are a powerful tool for studying biomolecules and can be adapted for smaller organic molecules to understand their dynamic behavior in different environments, such as in various solvents. mdpi.comnih.gov The choice of force field—the set of equations and parameters used to describe the potential energy of the system—is critical for the accuracy of MD simulations.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, most importantly, the transition states that connect them. Computational chemistry is an indispensable tool for modeling these reaction pathways. nih.govrsc.org By calculating the potential energy surface for a reaction, chemists can map out the lowest energy path from reactants to products.

For the synthesis or reaction of this compound, this modeling would involve:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the precise geometry of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (barrier) of the reaction, which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

DFT is commonly used for these calculations. researchgate.net For example, in a study of a palladium-catalyzed reaction involving a nitrile-containing template, DFT was used to model four major steps: C-H activation, alkene insertion, β-hydride elimination, and reductive elimination. pkusz.edu.cn The calculations identified the C-H activation as the rate- and regioselectivity-determining step and determined the activation free energies for different potential catalytic species. pkusz.edu.cn

Table 2: Illustrative Reaction Pathway Energy Profile This table shows a hypothetical energy profile for a generic two-step reaction, illustrating the data obtained from reaction pathway modeling. Energies are relative to the reactants.

SpeciesDescriptionRelative Free Energy (kcal/mol)
RReactants0.0
TS1First Transition State+21.5
INTIntermediate+5.2
TS2Second Transition State+18.9
PProducts-10.4

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of unknown compounds.

NMR Spectroscopy: Quantum chemical calculations can compute nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Spin-spin coupling constants (J) can also be calculated. These predictions can be highly valuable for assigning complex spectra. mdpi.com Recent studies on 2-nitroimidazole derivatives showed a strong correlation between DFT-predicted and experimental NMR chemical shifts. researchgate.net

Vibrational Spectroscopy (IR and Raman): Calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net By analyzing the normal modes associated with each frequency, specific peaks in an experimental IR or Raman spectrum can be assigned to particular molecular motions (e.g., C≡N stretch, C-H bend).

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic transitions from the ground state to excited states. researchgate.net These transition energies correspond to the wavelengths of absorption in a UV-Vis spectrum, helping to understand the electronic structure and color of compounds. nih.gov

For this compound, TD-DFT calculations could predict the λ_max values corresponding to π-π* transitions within the phenyl ring, while vibrational frequency calculations would clearly predict the characteristic C≡N stretching frequency, typically found in the 2200-2260 cm⁻¹ region of the IR spectrum.

Computational Exploration of Catalytic Mechanisms

Many synthetic routes to nitriles and their derivatives involve catalysis. bris.ac.ukmdpi.com Computational chemistry plays a crucial role in elucidating the complex mechanisms of catalytic cycles. nih.gov By modeling the interaction of reactants and catalysts, researchers can understand how a catalyst lowers the activation energy of a reaction and controls its selectivity (chemo-, regio-, and stereo-selectivity).

A detailed computational study on the meta-selective C-H bond activation using a palladium catalyst and a nitrile-containing directing group provides a powerful example. pkusz.edu.cn Using DFT, the study investigated several possible mechanisms involving different active catalytic species (monomeric, dimeric, and heterodimeric Pd complexes). The calculations revealed that a Pd-Ag heterodimeric transition state was the most favorable, correctly predicting the observed meta-selectivity. The nitrile directing group's coordination to the silver atom was shown to be crucial for positioning the palladium catalyst to activate the meta-C-H bond. pkusz.edu.cn Such insights are invaluable for designing more efficient and selective catalysts for nitrile synthesis and functionalization. bris.ac.uk

Derivatization and Chemical Modification Strategies

Synthesis of Substituted 2-Phenylpentanedinitrile Analogues

The synthesis of analogues of this compound can be strategically designed to introduce a variety of substituents on the aromatic ring or to modify the aliphatic chain. A primary synthetic route involves the nucleophilic substitution reaction between a substituted phenylacetonitrile (B145931) and a suitable four-carbon electrophile.

The general approach commences with the deprotonation of a substituted phenylacetonitrile using a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an omega-haloalkanenitrile, such as 4-chlorobutyronitrile, to form the desired substituted this compound skeleton. This method allows for the introduction of a wide array of functional groups on the phenyl ring, depending on the choice of the starting substituted phenylacetonitrile. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) can be incorporated to modulate the electronic properties of the molecule.

Table 1: Representative Synthetic Approaches to this compound Analogues This table presents hypothetical synthetic strategies based on established chemical principles for nitrile alkylation.

Introduction of Diverse Functional Groups for Targeted Reactivity

The dinitrile functionality of this compound is the primary site for introducing chemical diversity. The two nitrile groups can be selectively or exhaustively transformed into a variety of other functional groups, thereby serving as precursors for more complex molecules.

Hydrolysis: The nitrile groups can undergo hydrolysis under either acidic or basic conditions. youtube.comlibretexts.org Mild hydrolysis can yield amides, potentially allowing for the stepwise conversion to a mono-amide dinitrile or a diamide. More vigorous conditions, involving heating with strong acid (e.g., H₂SO₄) or base (e.g., NaOH), lead to the formation of the corresponding carboxylic acids. youtube.com This converts the dinitrile into 2-phenylpentanedioic acid, a dicarboxylic acid monomer precursor.

Reduction: Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney Nickel or Palladium) or chemical reduction (e.g., using Lithium Aluminum Hydride, LiAlH₄) can reduce the nitrile groups to primary amines. This reaction converts this compound into 2-phenyl-1,5-diaminopentane, a valuable building block for polyamides and other nitrogen-containing structures.

Organometallic Addition: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile groups. Subsequent hydrolysis of the resulting imine intermediate yields ketones. This provides a pathway to introduce new carbon-carbon bonds and create diketone derivatives.

Table 2: Functional Group Transformations of this compound

Exploration of Heterocyclic Annulation Reactions from Dinitrile Scaffold

The 1,5-relationship of the two nitrile groups in this compound makes it an ideal substrate for intramolecular cyclization reactions to form six-membered rings. The most prominent of these is the Thorpe-Ziegler reaction. wikipedia.orgresearchgate.netsynarchive.com

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to yield a cyclic α-cyanoenamine. synarchive.com The mechanism involves the deprotonation of the carbon alpha to one of the nitrile groups—in this case, the carbon bearing the phenyl group is most acidic. The resulting carbanion then attacks the carbon of the second nitrile group within the same molecule, leading to the formation of a six-membered ring containing an imine. Tautomerization of the imine to the more stable enamine form yields the final product. Subsequent acidic hydrolysis of this enamine intermediate can produce the corresponding cyclic ketone, 2-phenyl-3-oxocyclohexanecarbonitrile. This reaction provides a powerful method for constructing functionalized carbocyclic systems from the linear dinitrile scaffold.

Beyond carbocycles, dinitriles are versatile precursors for a variety of nitrogen-containing heterocycles. researchgate.netclockss.org Co-cyclotrimerization reactions with alkynes, catalyzed by transition metals, can lead to the formation of substituted pyridine (B92270) rings. researchgate.net Other methodologies allow for the transformation of dinitriles into pyrimidines, thiazines, and other heterocyclic systems, highlighting the potential of this compound as a scaffold for medicinal chemistry and materials science. clockss.org

Table 3: Potential Heterocyclic and Carbocyclic Products from this compound

Polymerization and Oligomerization Studies Involving this compound Monomers

This compound can be explored as a monomer in polymerization reactions through two primary strategies: direct polymerization of the nitrile groups or conversion into traditional bifunctional monomers.

Direct Polymerization: Aliphatic dinitriles can undergo polymerization through their nitrile functionalities, typically initiated by strong anionic species or coordination catalysts. researchgate.net This process can lead to the formation of polymers with a conjugated backbone of alternating carbon and nitrogen atoms (-C=N-)n. Such polymers often exhibit interesting thermal and electronic properties. The polymerization of this compound via this route would be expected to produce a rigid polymer structure with pendant phenyl and propyl-cyano groups.

Polymerization via Monomer Derivatization: A more conventional and versatile approach involves the chemical modification of the nitrile groups, as discussed in section 7.2, to create bifunctional monomers suitable for step-growth polymerization.

Polyamide Synthesis: Complete reduction of the dinitrile to 2-phenyl-1,5-diaminopentane provides a diamine monomer. This can be reacted with a dicarboxylic acid (or its derivative, like a diacyl chloride) in a polycondensation reaction to form a polyamide (a type of nylon) with a phenyl group incorporated into the polymer backbone.

Polyester (B1180765) Synthesis: Complete hydrolysis of the dinitrile to 2-phenylpentanedioic acid yields a dicarboxylic acid monomer. This monomer can undergo polycondensation with a diol (e.g., ethylene (B1197577) glycol) to produce a polyester with pendant phenyl groups. acs.org

These strategies allow the unique structure of this compound to be incorporated into well-established classes of polymers, potentially imparting novel properties such as increased thermal stability, altered solubility, and higher refractive index due to the presence of the aromatic ring.

Table 4: Polymerization Strategies for this compound

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Phenylpentanedinitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthesis methods include nucleophilic substitution or cyanation of phenyl-substituted precursors. For example, nitrile groups can be introduced via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cross-coupling. Yield optimization requires precise control of temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants. Kinetic studies and in-situ FTIR monitoring can track intermediate formation .
  • Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the dinitrile product. Yield discrepancies often arise from competing side reactions (e.g., hydrolysis), necessitating inert atmospheres and anhydrous conditions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 13C^{13}\text{C} NMR is essential for identifying nitrile carbons (δ 115–125 ppm). Aromatic protons in the phenyl group appear as multiplet signals (δ 7.2–7.6 ppm) in 1H^{1}\text{H} NMR.
  • IR : Strong absorption bands near 2240 cm1^{-1} confirm nitrile groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Cross-validation with computational methods (e.g., DFT simulations) resolves ambiguities in spectral assignments .

Q. What are the solvent-dependent stability profiles of this compound?

  • Methodological Answer : Stability studies involve accelerated degradation experiments under varying pH, temperature, and UV exposure. HPLC or GC-MS monitors decomposition products (e.g., hydrolysis to amides or acids). Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents. Long-term storage recommendations include dark, anhydrous environments at −20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Discrepancies in melting points or solubility data may arise from polymorphic forms or impurities. Strategies include:

  • Single-Crystal X-ray Diffraction : Confirms molecular packing and polymorphism.
  • Thermogravimetric Analysis (TGA) : Differentiates between solvent-inclusive vs. anhydrous forms.
  • Interlaboratory Comparisons : Collaborative studies using standardized protocols (e.g., OECD guidelines) reduce measurement variability .

Q. What computational approaches optimize the reaction pathways for this compound synthesis?

  • Methodological Answer :

  • DFT Calculations : Model transition states and activation energies to identify rate-limiting steps.
  • Machine Learning : Predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems using reaction databases.
  • Microkinetic Modeling : Integrates experimental data with theoretical models to refine mechanistic hypotheses. Validation via isotopic labeling (e.g., 15N^{15}\text{N}) confirms proposed pathways .

Q. How can this compound be functionalized for novel applications in materials science?

  • Methodological Answer :

  • Click Chemistry : Azide-alkyne cycloaddition modifies the nitrile group for polymer cross-linking.
  • Coordination Chemistry : Nitrile ligands bind to transition metals (e.g., Fe, Ru) to design MOFs or catalysts.
  • Electrochemical Studies : Cyclic voltammetry evaluates redox activity for battery or sensor applications. Synchrotron-based XAS probes metal-ligand interactions in situ .

Q. What strategies mitigate toxicity risks during this compound handling?

  • Methodological Answer :

  • In Silico Toxicity Prediction : Tools like OPERA assess mutagenicity or endocrine disruption potential.
  • Green Chemistry Alternatives : Replace hazardous solvents (e.g., DMF) with ionic liquids or scCO2_2.
  • Exposure Monitoring : Air sampling paired with LC-MS quantifies workplace airborne concentrations. Institutional protocols must align with OSHA and REACH guidelines .

Methodological Frameworks for Data Analysis

  • Contradiction Analysis : Apply triangulation (e.g., spectral, computational, and synthetic data) to address conflicting results. For example, inconsistent melting points may require DSC to distinguish polymorphs .
  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters while minimizing resource use. Include negative controls to identify contamination sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.